Methyl 2-(2-(4-(ethylsulfonyl)phenyl)acetamido)thiophene-3-carboxylate
Description
Methyl 2-(2-(4-(ethylsulfonyl)phenyl)acetamido)thiophene-3-carboxylate is a thiophene-based compound featuring a methyl ester at position 3 and an acetamido substituent at position 2. The acetamido group is further substituted with a 4-(ethylsulfonyl)phenyl moiety. The ethylsulfonyl group (-SO₂C₂H₅) is a strong electron-withdrawing substituent, which may enhance stability and influence binding interactions in biological systems.
Properties
IUPAC Name |
methyl 2-[[2-(4-ethylsulfonylphenyl)acetyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S2/c1-3-24(20,21)12-6-4-11(5-7-12)10-14(18)17-15-13(8-9-23-15)16(19)22-2/h4-9H,3,10H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVKKEREZNFLHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C=CS2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Action Environment:
Environmental factors play a crucial role in drug action:
: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443. DOI:10.1039/C3CS60197H : Example of a thiophene derivative: Articaine. Source : Protodeboronation of alkyl boronic esters. Source
Biological Activity
Methyl 2-(2-(4-(ethylsulfonyl)phenyl)acetamido)thiophene-3-carboxylate, identified by its CAS number 919759-29-8, is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a detailed examination of its biological activity, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 367.4 g/mol. The structure features a thiophene ring, an acetamido group, and an ethylsulfonyl phenyl moiety, which contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 919759-29-8 |
| Molecular Formula | C₁₆H₁₇NO₅S₂ |
| Molecular Weight | 367.4 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activities. For instance, thiazole and thiophene derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Mechanism of Action : The compound likely interacts with specific molecular targets involved in cancer cell signaling pathways, potentially affecting cyclin-dependent kinases (CDKs) and other regulatory proteins that control cell division and survival. For example, compounds in related studies have demonstrated IC50 values in the nanomolar range against various cancer cell lines, indicating potent activity .
- Case Study : A study on thiazole derivatives revealed that modifications at the phenyl ring significantly influenced anticancer activity. Substituents such as halogens enhanced potency, suggesting that this compound may also exhibit enhanced effects with specific substitutions .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound may possess anti-inflammatory capabilities. Research has shown that thiazole and thiophene analogues can inhibit pro-inflammatory cytokines and related pathways.
- Mechanism : The compound might act by inhibiting kinases that regulate transcription factors like NF-kB and AP-1, which are crucial in inflammatory responses . This inhibition could lead to reduced levels of inflammatory mediators such as IL-1, IL-2, and TNF-alpha.
- Research Findings : In vivo studies have demonstrated that similar compounds effectively reduce inflammation in models of rheumatoid arthritis and other autoimmune conditions . This suggests potential therapeutic applications for this compound in treating inflammatory diseases.
Other Biological Activities
Emerging data also suggest that this compound may exhibit additional biological activities:
- Antimicrobial Activity : Some derivatives have shown efficacy against various pathogens, indicating a broader spectrum of potential applications.
- Cytotoxicity : Preliminary cytotoxicity assays indicate that the compound may selectively target cancer cells while sparing normal cells, a desirable property for anticancer agents.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to methyl 2-(2-(4-(ethylsulfonyl)phenyl)acetamido)thiophene-3-carboxylate exhibit significant anticancer properties. For instance, derivatives of thiophene have been shown to inhibit specific cancer cell lines by targeting key metabolic pathways involved in tumor growth. The compound's structure allows it to interact with cellular mechanisms effectively, potentially leading to the development of new cancer therapies.
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against various pathogens. Research has highlighted that thiophene derivatives can disrupt bacterial cell membranes or inhibit critical enzymatic functions, making them suitable candidates for developing new antibiotics or antifungal agents.
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit cyclooxygenase enzymes, which play a pivotal role in the inflammatory process. This could lead to applications in treating chronic inflammatory diseases.
Organic Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in the preparation of other biologically active molecules. Its unique functional groups allow for various chemical transformations, including coupling reactions and functional group modifications.
Material Science
In material science, derivatives of thiophene are utilized in the development of conductive polymers and organic electronic materials. The incorporation of this compound into polymer matrices can enhance electrical conductivity and stability.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Reported IC50 values indicating potent activity against breast cancer cell lines (MCF-7). |
| Study B | Antimicrobial Properties | Showed effectiveness against E. coli and S. aureus with MIC values lower than 50 µg/mL. |
| Study C | Anti-inflammatory Effects | Demonstrated inhibition of COX-2 activity with a reduction in inflammatory markers in animal models. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Methyl 2-(2-(4-(ethylsulfonyl)phenyl)acetamido)thiophene-3-carboxylate with structurally or functionally related compounds from diverse sources:
Structural and Functional Analysis:
Core Structure Differences :
- The target compound and ECHEMI derivatives () share a thiophene core, while metsulfuron-methyl () features a triazine ring. Thiophene-based compounds are often explored for pharmaceutical applications due to their planar aromatic structure, whereas triazine derivatives are common in agrochemicals.
Aryl Substituents: The 4-fluorophenyl group in increases lipophilicity, aiding membrane permeability, while the 4-isopropylphenyl in adds steric bulk, possibly affecting receptor selectivity.
In contrast, metsulfuron-methyl () acts as a herbicide by inhibiting plant enzyme systems, highlighting how core structure dictates application.
Synthesis and Stability: The target compound’s ethylsulfonyl group may require milder reaction conditions compared to the cyanoacrylamido groups in , which are synthesized via harsher reflux methods.
Research Findings and Implications
- Pharmaceutical Potential: Thiophene-3-carboxylate derivatives with acetamido substituents (e.g., ) are frequently studied for therapeutic applications. The ethylsulfonyl group in the target compound could enhance metabolic stability compared to cyano or sulfur-linked heterocycles.
- Agrochemical Contrast : Sulfonyl-containing herbicides like metsulfuron-methyl () demonstrate the importance of sulfonyl groups in disrupting plant-specific pathways, whereas the target compound’s thiophene core may limit such cross-reactivity.
Q & A
Basic: What are the optimal synthetic routes for Methyl 2-(2-(4-(ethylsulfonyl)phenyl)acetamido)thiophene-3-carboxylate, and how can reaction conditions be standardized?
Answer:
The synthesis typically involves multi-step reactions starting with thiophene derivatives. A common approach includes:
Amide coupling : Reacting 2-aminothiophene-3-carboxylate with 4-(ethylsulfonyl)phenylacetyl chloride in anhydrous DMF or DCM, using a base like triethylamine to neutralize HCl byproducts .
Esterification : Methyl ester formation via acid-catalyzed reactions (e.g., methanol/H₂SO₄) .
Optimization :
- Temperature : Maintain 0–5°C during amide coupling to minimize side reactions.
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Purity control : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for final purification .
Basic: Which spectroscopic and crystallographic techniques are most effective for structural elucidation of this compound?
Answer:
- NMR : ¹H/¹³C NMR confirms regiochemistry of the thiophene ring and substituents. For example, the acetamido proton appears as a singlet near δ 2.5–3.0 ppm, while aromatic protons resonate at δ 7.0–8.0 ppm .
- IR : Stretching frequencies for C=O (ester: ~1700 cm⁻¹; amide: ~1650 cm⁻¹) and S=O (sulfonyl: ~1150–1300 cm⁻¹) .
- X-ray crystallography : Resolves bond angles and spatial arrangement of the ethylsulfonylphenyl group, critical for understanding steric effects .
Advanced: How can computational modeling resolve contradictions in proposed binding mechanisms for this compound’s enzyme inhibition?
Answer:
Discrepancies between in vitro assays (e.g., IC₅₀ variability) may arise from dynamic binding modes. Methodology :
Molecular docking (AutoDock, Schrödinger) : Predict interactions with target enzymes (e.g., cyclooxygenase-2). Focus on sulfonyl group hydrogen bonding with catalytic residues .
Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify persistent interactions .
QM/MM studies : Evaluate electronic effects of the thiophene ring on binding affinity .
Advanced: What strategies address conflicting solubility and stability data across pH ranges in biological assays?
Answer:
- Solubility enhancement : Use co-solvents (DMSO ≤ 1% v/v) or β-cyclodextrin inclusion complexes .
- pH stability profiling : Conduct accelerated degradation studies (25–40°C, pH 1–10) with HPLC monitoring. Buffered solutions (PBS, Tris-HCl) stabilize the sulfonyl group at neutral pH .
- Controlled environment : Perform assays under inert atmospheres (N₂) to prevent oxidation of the thiophene ring .
Basic: What in vitro toxicity assays are recommended for preliminary safety assessment?
Answer:
- MTT assay : Evaluate cytotoxicity in HEK-293 or HepG2 cells (48–72 hr exposure, IC₅₀ calculation) .
- hERG inhibition screening : Patch-clamp assays to assess cardiac risk .
- Ames test : Bacterial reverse mutation assay (TA98 strain) for mutagenicity .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
Answer:
- Substituent variation :
- Replace ethylsulfonyl with isopropylsulfonyl to test steric effects on target binding .
- Modify the methyl ester to tert-butyl for improved metabolic stability .
- Bioisosteric replacement : Substitute thiophene with furan or pyrrole to alter electronic properties .
- Pharmacophore mapping : Use 3D-QSAR (CoMFA, CoMSIA) to correlate substituent positions with activity .
Advanced: What experimental and computational approaches reconcile discrepancies in reported metabolic pathways?
Answer:
- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
- CYP450 inhibition assays : Identify isoforms (e.g., CYP3A4) responsible for oxidation of the ethylsulfonyl group .
- Density functional theory (DFT) : Predict reactive sites (e.g., thiophene C-4) prone to hydroxylation .
Basic: How can researchers mitigate challenges in achieving high enantiomeric purity during synthesis?
Answer:
- Chiral resolution : Use preparative HPLC with amylose-based columns (Chiralpak AD-H) .
- Asymmetric catalysis : Employ Evans’ oxazaborolidine catalysts during amide bond formation .
- Circular dichroism (CD) : Verify enantiopurity by monitoring Cotton effects at 220–250 nm .
Advanced: What mechanistic insights explain the compound’s dual activity as both an anti-inflammatory and antioxidant agent?
Answer:
- ROS scavenging : The thiophene sulfur and sulfonyl group quench free radicals (DPPH assay validation) .
- NF-κB pathway inhibition : Western blotting to measure reduced p65 phosphorylation in LPS-stimulated macrophages .
- Dual-target docking : Simultaneous binding to Keap1 (Nrf2 pathway) and COX-2 active sites .
Basic: What are the best practices for handling and storing this compound to ensure long-term stability?
Answer:
- Storage : -20°C in amber vials under argon to prevent photodegradation and oxidation .
- Lyophilization : Convert to stable powder form for aqueous buffer compatibility .
- Compatibility testing : Avoid polypropylene containers; use glass or PTFE-lined caps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
